molecular formula C6H7F3N2 B2717128 1-ethyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1392274-30-4

1-ethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2717128
CAS No.: 1392274-30-4
M. Wt: 164.131
InChI Key: LLBHLINKJGDRMQ-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole is a versatile pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. The core pyrazole scaffold is a privileged structure in drug discovery, featured in numerous approved therapeutics across various disease areas, including anticancer agents, kinase inhibitors, and anti-infectives . The presence of the trifluoromethyl (CF3) group is a key structural feature, as it is known to enhance metabolic stability, membrane permeability, and overall bioavailability of lead compounds . This compound serves as a valuable synthetic intermediate or precursor for further functionalization. A closely related and readily available derivative is this compound-3-carboxylic acid (CAS 1004643-70-2) . This carboxylic acid is a particularly useful building block, as the carboxyl group can be readily converted into various other functional groups, such as amides, esters, and hydrazides, enabling the construction of diverse chemical libraries for biological screening . Key Research Applications: - Medicinal Chemistry: Serves as a core template for developing novel bioactive molecules. Research into analogous trifluoromethyl-pyrazole compounds has demonstrated potential for anticancer , anti-inflammatory , and antimicrobial activities . - Agrochemical Research: Pyrazole-4-carboxamide derivatives are established skeletons in commercial fungicides . This compound can be used to explore new agents for crop protection. - Chemical Synthesis: Acts as a key intermediate for synthesizing more complex, multi-substituted pyrazoles through various methods, including cycloadditions and catalytic coupling reactions . Handling and Storage: Store sealed in a dry environment at 2-8°C . As with all research chemicals, proper safety procedures should be followed. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c1-2-11-5(3-4-10-11)6(7,8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHLINKJGDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 1 Ethyl 5 Trifluoromethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich heterocyclic system, generally susceptible to electrophilic aromatic substitution. However, the presence of the powerful electron-withdrawing trifluoromethyl (CF3) group at the C5 position significantly deactivates the ring towards electrophilic attack. Despite this deactivation, electrophilic substitution can be achieved, and it occurs with high regioselectivity at the C4 position, which remains the most electron-rich carbon atom on the nucleus.

ReactionReagentPosition of SubstitutionProductReference(s)
BrominationN-Bromosuccinimide (NBS)C44-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole researchgate.net, acs.org, thieme-connect.com
IodinationI2, Ceric Ammonium Nitrate (CAN)C44-iodo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole researchgate.net

Nucleophilic Substitution Reactions Involving Pyrazole Frameworks

Direct nucleophilic substitution on the unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, functionalization can be achieved through metalation-based strategies, particularly on pre-halogenated derivatives. For instance, the 4-bromo derivative of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo a bromine-lithium exchange. researchgate.netacs.org This process generates a potent nucleophilic organolithium intermediate at the C4 position, which can then be trapped by various electrophiles to introduce a wide range of functional groups. researchgate.net

Furthermore, direct ortho-metalation (DoM) provides an alternative route. acs.org The reaction of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with a strong base can lead to deprotonation at the C5 position, followed by functionalization. acs.orgthieme-connect.com These methods highlight that while classical SNAr reactions are not typical, the pyrazole framework can be functionalized by nucleophiles through organometallic intermediates. researchgate.net

Modifications and Transformations of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which makes its direct chemical transformation challenging.

Defluorination and Functionalization Strategies

The C-F bonds in a trifluoromethyl group are exceptionally strong, rendering the group resistant to many chemical reagents. Consequently, defluorination or direct functionalization of the CF3 group on the pyrazole ring is not a commonly employed synthetic strategy and requires harsh reaction conditions that may not be compatible with the pyrazole nucleus. Research literature does not extensively cover defluorination strategies specific to 1-ethyl-5-(trifluoromethyl)-1H-pyrazole.

Impact of Trifluoromethyl Group on Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the entire molecule through its strong electron-withdrawing inductive effect. nih.govcymitquimica.com This effect has several key consequences:

Ring Deactivation: It significantly reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack compared to non-fluorinated pyrazoles. researchgate.net

Regiocontrol: It reinforces the inherent directing effects of the ring nitrogens, leading to high regioselectivity in reactions such as electrophilic substitution, which occurs almost exclusively at the C4 position. researchgate.netresearchgate.net

Increased Acidity: It increases the acidity of the C-H protons on the pyrazole ring, facilitating metalation reactions.

Physicochemical Properties: The CF3 group enhances the lipophilicity of the molecule, which can influence its solubility and interactions with biological systems. cymitquimica.com

Reactions Involving the N-Ethyl Moiety and its Influence on Reactivity

The N-ethyl group primarily influences the molecule's properties through steric and electronic effects. As a small alkyl group, it provides a modest electron-donating effect, which slightly counteracts the deactivating effect of the trifluoromethyl group on the pyrazole ring. This can make electrophilic substitution reactions marginally more feasible than on an N-H equivalent.

Direct chemical reactions on the ethyl group itself, such as oxidation or substitution, are not commonly reported for this specific molecule under standard laboratory conditions, as the pyrazole ring and its substituents are typically the more reactive sites. Dealkylation of the N-ethyl group is possible but would likely require harsh conditions.

Cycloaddition and Other Pericyclic Reactions of Pyrazole Systems

Cycloaddition reactions are a cornerstone in the synthesis of the pyrazole ring system itself rather than a common transformation of the pre-formed aromatic pyrazole. beilstein-journals.orgorganic-chemistry.org The most powerful and widely used method for constructing trifluoromethyl-substituted pyrazoles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. researchgate.netnih.govacs.org This typically involves the reaction of a trifluoromethylated 1,3-dipole, such as an in-situ generated trifluoroacetonitrile (B1584977) imine, with a suitable dipolarophile like an alkyne or alkene. nih.govacs.org

Once formed, the aromatic this compound ring possesses significant aromatic stability. This stability makes it a poor participant in cycloaddition reactions, either as a diene or a dienophile, under normal conditions. Such reactions would require a significant loss of aromaticity and are therefore energetically unfavorable.

Metalation and Cross-Coupling Chemistry of Functionalized Pyrazoles

The functionalization of the pyrazole ring is a critical strategy for the synthesis of novel compounds with tailored electronic and steric properties. For derivatives such as this compound, metalation followed by cross-coupling reactions represents a powerful and versatile pathway to introduce a wide array of substituents at specific positions of the heterocyclic core. The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the ring protons, playing a key role in the regioselectivity of these transformations.

Metalation and Halogenation

Direct deprotonation, or metalation, is a primary method for activating a specific C-H bond on the pyrazole ring, transforming it into a nucleophilic site. The position of metalation is dictated by the directing effects of the existing substituents. In the case of this compound, the C5 position is occupied. The strong electron-withdrawing nature of the trifluoromethyl group at C5 is expected to increase the acidity of the adjacent C4-H proton, making it a probable site for regioselective deprotonation by a strong base like n-butyllithium (n-BuLi).

A common and highly effective strategy involves the trapping of the in-situ generated lithium pyrazolide intermediate with an electrophile, such as elemental iodine (I₂). nih.gov This lithiation-iodination sequence provides an efficient route to halogenated pyrazoles, which are versatile precursors for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This two-step process transforms a relatively inert C-H bond into a reactive C-I bond, setting the stage for subsequent carbon-carbon and carbon-heteroatom bond formations. nih.gov

Research on analogous 1-aryl-3-(trifluoromethyl)-1H-pyrazoles has demonstrated that treatment with n-BuLi at low temperatures (e.g., -78 °C) followed by quenching with iodine leads exclusively to the C5-iodo derivative. nih.gov While the substitution pattern of this compound differs, the underlying principle of directed metalation followed by electrophilic trapping remains a cornerstone strategy for its functionalization. The table below outlines a representative procedure for the synthesis of iodinated pyrazoles based on this methodology. nih.gov

Starting MaterialReagents and ConditionsProductYieldReference
1-Aryl-3-(trifluoromethyl)-1H-pyrazole1) n-BuLi, THF, -78 °C, 10 min 2) I₂, THF, -78 °C to r.t., 4 h5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole86% nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Iodinated trifluoromethylpyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. nih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis. nih.govnih.govrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling the halo-pyrazole with an organoboron reagent, such as a boronic acid or ester. nih.govrsc.org Studies on 5-iodo-1-aryl-3-(trifluoromethyl)pyrazoles show that they couple efficiently with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, affording the corresponding 5-phenyl derivative in good yield. nih.gov This reaction is highly valued for its tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. researchgate.netresearchgate.net This reaction couples the iodinated pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov For instance, 5-iodo-1-aryl-3-(trifluoromethyl)pyrazole reacts smoothly with phenylacetylene (B144264) under typical Sonogashira conditions to yield the 5-(phenylethynyl)pyrazole. nih.gov This method provides direct access to compounds with extended π-systems.

Buchwald-Hartwig Amination: The formation of C-N bonds is achieved via the Buchwald-Hartwig amination, which couples the halo-pyrazole with an amine. rsc.orgrsc.org This reaction is crucial for synthesizing aminopyrazole derivatives. Research on 4-halo-1-phenyl-5-trifluoromethylpyrazoles has shown successful coupling with primary alkylamines using specific palladium catalysts and bulky phosphine (B1218219) ligands like JosiPhos. rsc.orgrsc.org The choice of ligand is critical for achieving high efficiency in these challenging amination reactions. rsc.orgwikipedia.org

The following table summarizes representative cross-coupling reactions performed on iodinated trifluoromethyl-pyrazoles, demonstrating their utility as synthetic building blocks. nih.gov

SubstrateCoupling PartnerReaction TypeCatalyst/ReagentsProductYieldReference
4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C4-Phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole56% nih.gov
5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C5-Phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole62% nih.gov
5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazolePhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, r.t.5-(Phenylethynyl)-1-aryl-3-(trifluoromethyl)-1H-pyrazole75% nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 5 Trifluoromethyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, HSQC, HMBC, COSY, NOESY)

The structural assignment of this compound is achieved through a combination of NMR techniques.

¹H NMR spectroscopy provides initial insights into the proton environments. The ethyl group is expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from scalar coupling to each other. The pyrazole (B372694) ring protons will appear as distinct signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct resonances for the ethyl group carbons, the pyrazole ring carbons, and the carbon of the trifluoromethyl group. The latter will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a singlet is expected for the -CF₃ group, and its chemical shift provides information about the electronic environment of the fluorine atoms.

2D NMR techniques are crucial for assembling the complete molecular structure:

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between the ethyl group, the pyrazole ring, and the trifluoromethyl group.

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, confirming the connectivity within the ethyl group and potentially between protons on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to confirm the regiochemistry of the substituents on the pyrazole ring.

Expected NMR Data for this compound
TechniqueExpected Observations
¹H NMRTriplet and quartet for the ethyl group; distinct signals for pyrazole ring protons.
¹³C NMRSignals for ethyl carbons, pyrazole ring carbons, and a quartet for the CF₃ carbon.
¹⁹F NMRA singlet for the trifluoromethyl group.
HSQCCorrelations between directly bonded C-H pairs.
HMBCLong-range C-H correlations establishing connectivity.
COSYCorrelation between coupled protons within the ethyl group.
NOESYThrough-space correlations indicating spatial proximity of protons.

Dynamic NMR Spectroscopy for Conformational Studies

Dynamic NMR spectroscopy is a powerful technique for investigating conformational changes in molecules that occur on the NMR timescale. In the case of this compound, this method could be employed to study the rotational barrier of the ethyl group attached to the nitrogen atom of the pyrazole ring. By monitoring changes in the NMR line shapes at different temperatures, it is possible to determine the energy barriers associated with this rotation. Such studies provide valuable insights into the molecule's flexibility and the steric and electronic effects of the substituents on its dynamic behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The molecular formula of this compound is C₆H₇F₃N₂. The calculated exact mass (monoisotopic mass) for this compound is 176.0561 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Under ionization, the molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For this compound, characteristic fragmentation pathways might include the loss of the ethyl group, the trifluoromethyl group, or cleavage of the pyrazole ring.

HRMS Data for this compound
ParameterValue
Molecular FormulaC₆H₇F₃N₂
Calculated Exact Mass176.0561 Da
Expected HRMS ResultMeasured mass within a few ppm of the calculated exact mass.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, data from closely related compounds, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, can offer significant insights into the expected solid-state conformation and intermolecular interactions. bg.ac.rs

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Based on the analysis of similar pyrazole structures, the pyrazole ring in this compound is expected to be essentially planar. The bond lengths and angles within the pyrazole core are anticipated to be comparable to those reported for other pyrazole ligands. bg.ac.rs For instance, the C-N and N-N bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The bond angles within the five-membered ring will be close to the ideal 108 degrees. The attachment of the ethyl and trifluoromethyl groups will cause slight distortions in the local geometry. The C-F bond lengths in the trifluoromethyl group are expected to be in the typical range, and the F-C-F bond angles will be close to the tetrahedral angle.

Expected X-ray Crystallography Data for this compound (based on analogous structures)
Structural FeatureExpected Observation
Pyrazole RingPlanar geometry. bg.ac.rs
Bond Lengths (Ring)Intermediate between single and double bonds. bg.ac.rs
Bond Angles (Ring)Approximately 108°. bg.ac.rs
CF₃ Group GeometryTetrahedral-like with typical C-F bond lengths.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations within a compound. For this compound, the spectra would be dominated by contributions from the pyrazole ring, the ethyl substituent, and the trifluoromethyl group.

The pyrazole ring itself gives rise to a series of characteristic vibrations. The C=N and C=C stretching vibrations are typically observed in the 1620–1430 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic pyrazole ring are expected in the 3100–3000 cm⁻¹ range. nih.gov Ring deformation and breathing modes would appear at lower wavenumbers.

The ethyl group introduces vibrations characteristic of alkanes. Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2998–2901 cm⁻¹ range. sigmaaldrich.com Bending (scissoring, wagging, twisting) vibrations for these groups would be found in the 1470-1370 cm⁻¹ region.

The trifluoromethyl (-CF₃) group has strong, characteristic absorption bands due to the C-F bonds. The symmetric and asymmetric C-F stretching vibrations are typically very intense in the IR spectrum and are expected to appear in the 1350–1120 cm⁻¹ region. CF₃ bending and rocking modes would be observed at lower frequencies.

Based on published data for substituted pyrazoles, a representative table of expected vibrational frequencies for this compound is presented below. nih.govsigmaaldrich.comresearchgate.net

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretch (aromatic)Pyrazole Ring3100 - 3000
C-H Stretch (asymmetric)-CH₃, -CH₂ (Ethyl)~2980
C-H Stretch (symmetric)-CH₃, -CH₂ (Ethyl)~2870
C=N / C=C StretchPyrazole Ring1620 - 1430
C-H Bend (scissoring)-CH₂ (Ethyl)~1465
C-F Stretch (asymmetric)-CF₃1350 - 1250
C-F Stretch (symmetric)-CF₃1180 - 1120
Pyrazole Ring DeformationPyrazole Ring1000 - 600

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like HOMO) to higher-energy ones (like LUMO). msu.edu For pyrazole derivatives, the key electronic transitions are typically π → π* and n → π*. physchemres.org

The pyrazole ring contains π-bonds and nitrogen atoms with non-bonding (n) electron pairs, forming the chromophore responsible for UV absorption. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-energy and result in strong absorption bands. physchemres.org The n → π* transitions involve promoting a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

For substituted pyrazoles, the position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of the substituents. The ethyl group is an alkyl group and is expected to have a minimal effect (slight bathochromic or red shift) on the absorption spectrum. The trifluoromethyl group, being strongly electron-withdrawing, can have a more pronounced effect, potentially causing a hypsochromic (blue) shift of the π → π* transition.

While specific experimental UV-Vis data for this compound is not available, related pyrazole structures exhibit characteristic absorption patterns. For instance, many simple pyrazole derivatives show absorption maxima in the 210-270 nm range, corresponding to π → π* transitions. rsc.orgrsc.org Any n → π* transitions would be expected at longer wavelengths with significantly lower molar absorptivity.

Electronic Transition Chromophore Expected λmax Range (nm) Typical Molar Absorptivity (ε)
π → πPyrazole Ring210 - 270High (> 5,000 L mol⁻¹ cm⁻¹)
n → πN-atom lone pair> 270Low (< 2,000 L mol⁻¹ cm⁻¹)

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. researchgate.netnsf.gov

The parent molecule, this compound, is itself achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl group or by the formation of a stereocenter in a more complex derivative, the resulting enantiomers could be distinguished using these techniques.

For instance, studies on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated the utility of CD spectroscopy in assigning the absolute configuration of the separated enantiomers. nih.gov The enantiomers of these chiral pyrazoles exhibited mirror-image CD spectra, allowing for their unambiguous stereochemical assignment when correlated with methods like single-crystal X-ray diffraction. nih.gov

Therefore, while no chiral derivatives of this compound are reported in the surveyed literature, chiroptical spectroscopy would be an indispensable tool for the characterization of such compounds if they were to be synthesized. The sign and intensity of the Cotton effects in the CD spectrum would provide crucial information about the three-dimensional arrangement of the atoms around the stereocenter, making it a powerful technique for stereochemical analysis in this class of compounds.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

Computational chemistry is a powerful tool for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict ground-state geometries, energies, and electronic properties of novel compounds. eurasianjournals.comresearchgate.net Similarly, molecular dynamics simulations provide insight into the behavior of molecules over time, including their interactions with solvents. eurasianjournals.com For many related pyrazole derivatives, such studies have been conducted and published, offering valuable information on their stability and reactivity. bohrium.commdpi.comresearchgate.net

For instance, computational studies on various substituted pyrazoles have successfully predicted spectroscopic data like NMR chemical shifts and vibrational frequencies, which show good correlation with experimental results. bohrium.com Research on other fluorinated pyrazoles has also utilized these theoretical methods to explore their molecular structure and electronic properties. researchgate.net However, these findings are specific to the molecules studied and cannot be directly extrapolated to this compound due to the sensitive dependence of molecular properties on the precise arrangement and nature of substituents.

The absence of specific computational data for this compound means that the following areas of theoretical investigation, as outlined, remain unexplored in published literature:

Computational and Theoretical Investigations of 1 Ethyl 5 Trifluoromethyl 1h Pyrazole

Molecular Dynamics Simulations:Reports on molecular dynamics simulations to understand the dynamic behavior and solvent effects on this compound are absent from the literature.

While the methodologies for such an investigation are well-established, the specific application to 1-ethyl-5-(trifluoromethyl)-1H-pyrazole has not yet appeared in publicly accessible research. Therefore, a detailed article on its computational and theoretical investigations cannot be generated at this time.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While comprehensive QSPR studies specifically focused on this compound are not extensively available in public literature, the principles of QSPR can be applied to understand its potential behavior based on its calculated molecular descriptors.

QSPR models are built upon the premise that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, it is possible to predict properties such as boiling point, solubility, and biological activity. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Due to the absence of a dedicated public database entry with computed properties for this compound, a comprehensive QSPR analysis cannot be presented for this specific molecule. However, to illustrate the types of data used in such studies, the computed molecular descriptors for the structurally similar compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (PubChem CID: 2726919), are presented below. It is crucial to note that the presence of an ethyl carboxylate group in this related compound, in place of a hydrogen atom on the pyrazole (B372694) ring of the target molecule, will significantly alter these values. The carboxylate group, for instance, would be expected to increase the molecular weight, polar surface area, and the number of hydrogen bond acceptors, while influencing properties like the logarithm of the partition coefficient (LogP).

Computed Molecular Descriptors for a Related Pyrazole Derivative

The following tables detail the computed properties for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. These descriptors are fundamental in constructing QSPR models.

Table 1: General and Physicochemical Properties

Property Value
Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
LogP (octanol-water partition coefficient) 1.7

| Topological Polar Surface Area (TPSA) | 55 Ų |

Table 2: Molecular Structure and Atom Counts

Descriptor Value
Heavy Atom Count 14
Rotatable Bond Count 3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

| Formal Charge | 0 |

Interpretation of Molecular Descriptors in a QSPR Context

In a typical QSPR study, these descriptors would be used as independent variables to predict a specific property of interest.

Molecular Weight is a fundamental descriptor that correlates with various physical properties such as density and boiling point.

LogP is a critical measure of a compound's lipophilicity or hydrophobicity. It plays a significant role in predicting pharmacokinetic properties, such as absorption and distribution within a biological system. A higher LogP value generally indicates greater lipid solubility.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a key predictor of a drug's ability to permeate cell membranes and is often used to estimate oral bioavailability.

Hydrogen Bond Donor and Acceptor Counts are crucial for understanding intermolecular interactions. These descriptors are vital in predicting a molecule's solubility in protic solvents and its ability to bind to biological targets like enzymes and receptors.

Rotatable Bond Count provides an indication of the conformational flexibility of a molecule. A higher number of rotatable bonds can influence a molecule's ability to adopt a favorable conformation for binding to a receptor, but excessive flexibility can also be entropically unfavorable.

While the specific values for this compound would differ from those presented for its carboxylated analogue, the principles of how these descriptors influence its properties remain the same. A dedicated computational study would be required to calculate the precise molecular descriptors for this compound and subsequently develop predictive QSPR models for its specific physicochemical and biological properties.

Exploration of Derivatives and Analogues of 1 Ethyl 5 Trifluoromethyl 1h Pyrazole

Synthesis and Characterization of Pyrazole (B372694) Derivatives with Varied N-Substituents

The ethyl group at the N-1 position of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole can be readily replaced with a variety of other alkyl and aryl substituents. The synthesis of these N-substituted derivatives typically follows the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov In the case of 5-(trifluoromethyl)pyrazoles, a common precursor is a trifluoromethylated β-diketone or its synthetic equivalent.

For instance, the synthesis of N-aryl-5-(trifluoromethyl)pyrazole derivatives has been described, where substituted phenylhydrazines are reacted with a suitable trifluoromethyl-containing 1,3-dicarbonyl compound. bohrium.comnih.gov The general synthetic route is adaptable for the introduction of a wide range of N-aryl groups, including those bearing trifluoromethylphenyl substituents. bohrium.comnih.gov The characterization of these compounds relies on standard spectroscopic techniques. In the ¹H NMR spectra, the signals for the pyrazole ring protons and the protons of the N-substituent are key diagnostic features. The ¹³C NMR spectra will show a characteristic signal for the trifluoromethyl carbon, typically as a quartet due to coupling with the fluorine atoms. nih.gov

A general method for the preparation of N-trifluoromethyl substituted pyrazoles has also been developed, which involves the trapping of transiently generated trifluoromethylhydrazine. researchgate.net This method allows for the synthesis of pyrazoles with a trifluoromethyl group directly attached to the nitrogen atom.

The synthesis of N-alkyl pyrazoles can be achieved through regioselective N-alkylation of NH-pyrazoles. researchgate.net While direct alkylation can sometimes lead to a mixture of N-1 and N-2 isomers, specific reaction conditions or the use of directing groups can favor the formation of the desired N-1 substituted product.

The following table summarizes representative examples of N-substituted 5-(trifluoromethyl)pyrazole derivatives and their characterization data.

N-SubstituentSynthetic MethodKey Spectroscopic DataReference(s)
4-(Trifluoromethyl)phenylCondensation of 4-(trifluoromethyl)phenylhydrazine (B1295192) with a trifluoromethylated β-diketone¹H NMR, ¹³C NMR, IR bohrium.comnih.gov
3,5-DichlorophenylCondensation of (3,5-dichlorophenyl)hydrazine with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate¹H NMR, MS mdpi.com
TrifluoromethylTrapping of transiently generated trifluoromethylhydrazine with a 1,3-dicarbonyl compound¹⁹F NMR researchgate.net
Various Alkyl GroupsN-alkylation of 5-(trifluoromethyl)-1H-pyrazole¹H NMR, ¹³C NMR researchgate.net

Synthesis and Characterization of Pyrazole Derivatives with Varied C-5 Substituents (Beyond Trifluoromethyl)

Replacing the trifluoromethyl group at the C-5 position of the pyrazole ring with other substituents allows for a systematic investigation of the role of this group on the molecule's properties. The synthesis of such derivatives often requires starting from a different 1,3-dicarbonyl precursor that contains the desired C-5 substituent.

For example, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been reported where various acetophenone (B1666503) derivatives are reacted with diethyl oxalate (B1200264) to form substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates. These intermediates are then cyclized with hydrazine to yield the 5-substituted pyrazoles. nih.gov This approach can be adapted to synthesize 1-ethyl-5-substituted-1H-pyrazoles by using ethylhydrazine (B1196685) in the cyclization step.

The characterization of these C-5 substituted derivatives involves a comparative analysis of their spectroscopic data with that of the parent trifluoromethyl compound. The absence of the characteristic CF₃ signal in the ¹³C and ¹⁹F NMR spectra and the appearance of new signals corresponding to the new C-5 substituent are the most direct evidence of a successful substitution.

Below is a table of potential C-5 substituents and the general synthetic approach for their introduction.

C-5 SubstituentGeneral Synthetic ApproachKey Characterization FeaturesReference(s)
Aryl (e.g., Phenyl, Dimethoxyphenyl)Condensation of ethylhydrazine with a 1,3-diketone bearing the desired aryl group.Presence of aromatic signals in ¹H and ¹³C NMR spectra. nih.gov
Alkyl (e.g., Methyl, tert-Butyl)Condensation of ethylhydrazine with an appropriate β-diketone.Appearance of alkyl signals in ¹H and ¹³C NMR spectra. nih.gov
ThienylReaction of a chalcone-type compound with ethylhydrazine hydrochloride.Characteristic signals for the thiophene (B33073) ring in ¹H and ¹³C NMR. nih.gov
Carboxylate EsterCyclization of a dioxo-ester intermediate with ethylhydrazine.Presence of an ester carbonyl signal in the IR and ¹³C NMR spectra. nih.gov

Synthesis and Characterization of Pyrazole Derivatives with Additional Ring Substitutions

The pyrazole ring of this compound is amenable to further substitution, most commonly at the C-4 position through electrophilic substitution reactions. nih.gov This allows for the introduction of a wide variety of functional groups, leading to a large number of derivatives with potentially altered properties.

A common method for introducing a substituent at the C-4 position is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent. nih.gov This reagent acts as an electrophile and reacts with the electron-rich pyrazole ring to introduce a formyl group (-CHO) at the C-4 position. The resulting 4-formylpyrazole can then serve as a versatile intermediate for further transformations.

Another method for functionalizing the C-4 position is through halogenation. For instance, bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) has been shown to proceed in mild conditions to afford the 4-bromo derivative. nih.gov This bromo-substituted pyrazole can then undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of carbon-based substituents. mdpi.com

The characterization of these ring-substituted derivatives is confirmed by the appearance of new signals in the NMR spectra and the splitting patterns of the remaining pyrazole ring protons. For a 4-substituted derivative, the ¹H NMR spectrum would show a singlet for the C-3 proton, as opposed to a doublet in the unsubstituted pyrazole.

The following table outlines some examples of additional ring substitutions on the 5-(trifluoromethyl)pyrazole core.

Ring PositionSubstituentSynthetic MethodKey Spectroscopic FeatureReference(s)
C-4Formyl (-CHO)Vilsmeier-Haack reactionSinglet for the formyl proton in ¹H NMR. nih.gov
C-4Bromo (-Br)Bromination with NBSAbsence of the C-4 proton signal in ¹H NMR. nih.gov
C-4CarboxamideAmide formation from a 4-carboxylic acid derivativePresence of an amide carbonyl in IR and ¹³C NMR. mdpi.com
C-4Various aryl or alkynyl groupsSuzuki or Sonogashira coupling of a 4-halopyrazoleSignals corresponding to the newly introduced group in NMR spectra. mdpi.com

Structural Homologs and Bioisosteric Analogues of this compound

The exploration of structural homologs and bioisosteric analogues of this compound provides valuable information on the steric and electronic requirements for its biological activity and physical properties.

Structural Homologs:

Structural homologs can be generated by altering the length of the N-1 alkyl chain or the C-5 fluoroalkyl group. For example, replacing the N-ethyl group with a methyl or propyl group would yield the corresponding N-methyl or N-propyl homologs. The synthesis of these homologs would follow the same general synthetic pathway as for the parent compound, simply by using the appropriate alkylhydrazine (e.g., methylhydrazine or propylhydrazine) in the initial condensation step. nih.gov

Similarly, homologs with different fluoroalkyl groups at the C-5 position, such as a pentafluoroethyl (-CF₂CF₃) group, can be envisioned. Their synthesis would require a precursor containing the pentafluoroethyl moiety.

Bioisosteric Analogues:

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. The trifluoromethyl group is a common functional group in medicinal chemistry and can be replaced by several bioisosteres.

One common bioisostere for the trifluoromethyl group is the pentafluorosulfanyl (SF₅) group . The SF₅ group is larger, more lipophilic, and more electronegative than the CF₃ group, which can lead to significant changes in biological activity. bohrium.com Other potential bioisosteres for the trifluoromethyl group include the nitro (NO₂) group , the isopropyl group , and the trifluoromethoxy (OCF₃) group . bohrium.comdntb.gov.ua The synthesis of these bioisosteric analogues would necessitate the use of starting materials containing the desired bioisosteric group.

The table below provides a summary of potential structural homologs and bioisosteric analogues.

TypeModificationExample Compound NameSynthetic Consideration
Structural HomologN-1 alkyl chain1-Methyl-5-(trifluoromethyl)-1H-pyrazoleUse of methylhydrazine in synthesis.
Structural HomologN-1 alkyl chain1-Propyl-5-(trifluoromethyl)-1H-pyrazoleUse of propylhydrazine (B1293729) in synthesis.
Structural HomologC-5 fluoroalkyl group1-Ethyl-5-(pentafluoroethyl)-1H-pyrazoleRequires a pentafluoroethyl-containing precursor.
Bioisosteric AnalogueC-5 substituent1-Ethyl-5-(pentafluorosulfanyl)-1H-pyrazoleRequires a pentafluorosulfanyl-containing precursor.
Bioisosteric AnalogueC-5 substituent1-Ethyl-5-nitro-1H-pyrazoleRequires a nitro-containing precursor.
Bioisosteric AnalogueC-5 substituent1-Ethyl-5-isopropyl-1H-pyrazoleRequires an isopropyl-containing precursor.

Comparative Studies of Synthetic Routes, Reactivity, and Spectroscopic Profiles across Derivatives

A comparative analysis of the derivatives of this compound reveals important trends in their synthesis, reactivity, and spectroscopic properties.

Synthetic Routes:

The most common and versatile synthetic route to this class of pyrazoles is the Knorr synthesis and its variations. nih.gov The choice of hydrazine and 1,3-dicarbonyl precursor largely dictates the final substitution pattern. For the synthesis of N-substituted derivatives, the availability of the corresponding hydrazine is a key factor. For C-5 substituted analogues, the synthesis of the appropriate β-diketone is often the more challenging step. The introduction of substituents at the C-4 position is typically achieved post-pyrazole formation through electrophilic substitution, with the Vilsmeier-Haack reaction and halogenation being the most reported methods. nih.govnih.gov

Reactivity:

The reactivity of the pyrazole ring is significantly influenced by the nature of its substituents. The trifluoromethyl group at C-5 is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack compared to an unsubstituted pyrazole. Nevertheless, electrophilic substitution still preferentially occurs at the C-4 position. nih.gov The nature of the N-1 substituent (e.g., ethyl vs. aryl) can also modulate the electron density of the ring and thus its reactivity. Derivatives with additional electron-donating or electron-withdrawing groups on the pyrazole ring or on an N-aryl substituent will exhibit further modified reactivity profiles.

Spectroscopic Profiles:

The spectroscopic profiles of these derivatives provide a wealth of structural information.

¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally cause a downfield shift of the proton signals. The coupling constants between adjacent protons on the pyrazoles can also provide structural information.

¹³C NMR: The chemical shift of the C-4 carbon is particularly sensitive to the substituent at that position. The trifluoromethyl group gives a characteristic quartet in the ¹³C NMR spectrum due to ¹J(C,F) coupling. The chemical shifts of the carbons in the N- and C-5 substituents can be used to confirm their identity.

¹⁹F NMR: For compounds containing the trifluoromethyl group, ¹⁹F NMR is a powerful tool for characterization, showing a singlet for the CF₃ group.

IR Spectroscopy: The IR spectra of these derivatives will show characteristic absorption bands for the C=N and C=C bonds of the pyrazole ring. The presence of other functional groups, such as carbonyls or nitro groups, will give rise to their own characteristic absorption bands.

Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, which can be used to confirm their structure.

Comparative spectroscopic studies across a series of derivatives can help to establish correlations between the electronic properties of the substituents and the observed chemical shifts, providing a deeper understanding of the structure-property relationships in this class of compounds. nih.gov

Future Research Directions and Unexplored Avenues for 1 Ethyl 5 Trifluoromethyl 1h Pyrazole

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. researchgate.net Future research must prioritize the development of more sustainable and efficient synthetic routes to 1-ethyl-5-(trifluoromethyl)-1H-pyrazole. The shift towards greener chemical practices has already spurred interest in eco-friendly synthesis for pyrazole-based molecules, focusing on avoiding hazardous reagents, using green solvents, employing renewable energy sources, and incorporating recyclable catalysts. nih.gov

Key areas for investigation include:

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions have proven to be environmentally friendly and efficient methods for synthesizing pyrazole derivatives. researchgate.net Designing a convergent MCR that combines ethyl hydrazine (B178648), a trifluoromethylated building block, and a suitable three-carbon synthon could dramatically improve the atom economy and reduce waste compared to traditional stepwise syntheses.

Green Solvents and Catalysts: Research should focus on replacing conventional organic solvents with greener alternatives like water or ionic liquids. thieme-connect.comacs.org Water-based synthesis is a particularly attractive avenue, with many protocols achieving high yields while eliminating organic solvent waste. smolecule.com The use of heterogeneous or recyclable catalysts, such as magnetic nanoparticles, can also simplify purification processes and minimize environmental impact. researchgate.net

Alternative Energy Sources: Methodologies utilizing microwave irradiation and ultrasonication have been shown to accelerate reaction times and improve yields in pyrazole synthesis, often under solvent-free conditions. researchgate.netthieme-connect.com Applying these techniques to the synthesis of this compound could lead to more energy-efficient and scalable processes.

Novel Cycloaddition Strategies: The [3+2] cycloaddition of nitrile imines with chalcones is a powerful tool for creating polysubstituted 3-trifluoromethylpyrazoles. acs.orgnih.gov Future work could adapt this methodology or explore novel cycloaddition pathways, such as those involving in-situ generated trifluoromethylated 1,3-dipoles, to construct the target pyrazole core with high regioselectivity and efficiency. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
MethodologyKey AdvantagesPotential Application for this compoundReferences
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced wasteOne-pot synthesis from simple precursors researchgate.netnih.gov
Aqueous SynthesisEliminates hazardous organic solvents, potential for unique reactivityCondensation reactions in water as the primary medium thieme-connect.comsmolecule.com
Microwave/Ultrasound AssistanceReduced reaction times, improved yields, energy efficiencyAccelerating the cyclization step under solvent-free conditions researchgate.netthieme-connect.com
Heterogeneous CatalysisEasy catalyst recovery and reuse, simplified purificationEmploying solid acid or magnetic nanoparticle catalysts researchgate.net

Investigation of Unconventional Reactivity Patterns and Novel Transformations

The reactivity of the this compound core is largely governed by the interplay between the electron-donating ethyl group and the potent electron-withdrawing trifluoromethyl group. This electronic dichotomy presents opportunities for exploring unconventional reactivity. Future research should systematically investigate the functionalization of the pyrazole ring, moving beyond known transformations.

A primary focus should be on C-H functionalization, which offers a direct and atom-economical way to introduce new substituents without pre-functionalization. researchgate.net The C-4 position, being the only unsubstituted carbon on the ring, is a prime target for electrophilic substitution, metal-catalyzed cross-coupling, and radical reactions. Understanding how the N-ethyl and C-trifluoromethyl groups direct this reactivity is crucial. Furthermore, exploring transformations that engage the C-CF3 bond or the N-ethyl group could lead to novel molecular scaffolds.

Exploration of Emerging Applications in Nanotechnology and Sensing (Excluding biological/clinical)

The unique photophysical properties often associated with pyrazole derivatives, particularly when functionalized, make them attractive candidates for applications in materials science. mdpi.comnih.gov Research into this compound should extend into these non-biological domains.

Organic Optoelectronics: Trifluoromethyl-substituted pyrazoloquinolines have been investigated as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). mdpi.com The this compound core could serve as a fundamental building block for new organic semiconductors and emitters. Its electron-withdrawing CF3 group can be beneficial for creating n-type materials, which are essential for efficient organic electronic devices.

Chemosensors: Pyrazole-based frameworks are effective in the design of chemosensors for detecting various analytes, including transition metal ions. nih.gov The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions. Future work could involve incorporating this pyrazole into larger conjugated systems to create fluorescent or colorimetric sensors for environmental monitoring, such as detecting toxic heavy metal ions like mercury (Hg²⁺). nih.govnih.gov

Deeper Integration of Advanced Computational Chemistry for Predictive Modeling and Design

Computational chemistry is an indispensable tool for understanding the properties of pyrazole derivatives and guiding experimental research. eurasianjournals.com A deeper integration of advanced computational methods can accelerate the discovery of new derivatives of this compound with tailored properties.

Predictive Reactivity Models: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the molecule's electronic structure, frontier molecular orbitals, and electrostatic potential. eurasianjournals.combohrium.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of novel functionalization strategies (as discussed in 8.2).

Materials Design: Molecular dynamics simulations and 3D-QSAR modeling can be used to predict how derivatives might behave in specific applications. eurasianjournals.comnih.gov For instance, these models can help design molecules with optimal packing structures for organic electronics or predict the binding affinity and selectivity of pyrazole-based chemosensors for target analytes. nih.gov

Machine Learning: Emerging technologies like machine learning can be leveraged to build predictive models from existing chemical data, accelerating the discovery of new pyrazole derivatives with desired properties. eurasianjournals.comresearchgate.netbenthamdirect.com

Table 2: Computational Approaches for Pyrazole Research
Computational MethodObjectivePotential Insight for this compoundReferences
Density Functional Theory (DFT)Elucidate electronic structure and propertiesPredict reaction sites, vibrational frequencies, and electronic transitions eurasianjournals.combohrium.com
Molecular Dynamics (MD)Explore dynamic behavior and conformational spaceSimulate interactions with other molecules or surfaces (e.g., in sensors) eurasianjournals.comnih.gov
3D-QSARStudy structure-activity relationshipsDesign derivatives with enhanced material properties (e.g., conductivity, fluorescence) nih.gov
Machine Learning / AIPredict properties from large datasetsAccelerate screening of virtual libraries for promising new derivatives researchgate.netbenthamdirect.com

Design and Synthesis of Highly Functionalized and Poly-Substituted Derivatives

The synthesis of polysubstituted and highly functionalized pyrazoles is a growing area of research, as additional functional groups can fine-tune the molecule's properties for specific applications. acs.orgnih.govnih.gov Future synthetic efforts should focus on creating a library of derivatives based on the this compound scaffold.

This can be achieved by leveraging modern synthetic methodologies like cross-coupling reactions to introduce aryl or alkyl groups at the C-4 position. Other functional groups, such as halogens, nitro, cyano, or ester groups, could also be installed. chinesechemsoc.orgbibliomed.org For example, a bromine atom at the C-4 position would serve as a versatile handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, opening the door to a vast array of complex and poly-substituted derivatives. The synthesis of such derivatives is crucial for systematically studying structure-property relationships and developing materials with optimized performance. acs.org

Opportunities for Interdisciplinary Research Collaborations in Chemical Sciences

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Advancing the science of this compound and its derivatives will require synergistic collaborations among different branches of chemistry.

Synthetic and Computational Chemistry: Synthetic chemists can synthesize novel derivatives proposed by computational chemists, who in turn can model the properties of the newly created molecules to refine their predictive models. eurasianjournals.com

Organic and Materials Chemistry: Organic chemists can focus on designing and building new pyrazole-based molecules, while materials chemists can characterize their physical properties (e.g., conductivity, photoluminescence) and fabricate and test them in devices like OLEDs or sensors. mdpi.com

Process and Analytical Chemistry: As promising derivatives are identified, collaborations with process chemists will be essential to develop scalable and sustainable synthetic routes. nih.gov Concurrently, analytical chemists will be needed to develop methods for detecting and quantifying these molecules in various matrices, particularly in sensing applications. nih.gov

By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, transforming it from a simple heterocyclic building block into a platform for innovation in sustainable synthesis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for preparing 1-ethyl-5-(trifluoromethyl)-1H-pyrazole?

The synthesis often involves diazonium salt intermediates and regioselective cyclization. For example, 1H-pyrazole-5-diazonium tetrafluoroborate can be generated by reacting 1H-pyrazol-5-amine with boron trifluoride etherate and 3-methylbutyl nitrite in dry THF at -20 °C . Subsequent functionalization with trifluoromethyl groups typically employs copper-catalyzed cross-coupling or halogen-exchange reactions. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the final product .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

  • 1H/13C NMR : Distinct signals for the ethyl group (e.g., triplet for CH3 at ~1.3 ppm, quartet for CH2 at ~4.0 ppm) and trifluoromethyl group (singlet at ~120-125 ppm in 19F NMR) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ions (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
  • X-ray crystallography : Resolves regiochemistry and substituent orientation, as demonstrated for analogs like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .

Q. How are solubility and stability assessed for this compound in experimental settings?

  • Solubility : Tested in polar (DMSO, THF) and non-polar solvents (hexane) via saturation concentration measurements.
  • Stability : Accelerated stability studies under varying pH (1–13), temperature (4–60 °C), and light exposure. Trifluoromethyl groups enhance hydrolytic stability but may require inert atmospheres (N2/Ar) during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity in electrophilic substitution or cross-coupling reactions is influenced by:

  • Steric effects : Bulky substituents at the 1-position (e.g., ethyl) direct reactions to the 4-position.
  • Catalytic systems : Pd/Cu catalysts with chelating ligands (e.g., XPhos) improve selectivity for C–H activation at the 5-position .
  • Computational modeling : DFT calculations predict electron density distribution to guide reaction design .

Q. What strategies mitigate contradictions in biological activity data for pyrazole derivatives?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing ethyl with morpholine) and evaluation of enzyme inhibition (e.g., Factor Xa assays) .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with in vitro assays, such as oxidation products of the trifluoromethyl group .
  • Orthogonal validation : Confirm activity using multiple assays (e.g., fluorescence polarization and surface plasmon resonance) .

Q. How are computational methods applied to optimize pyrazole-based inhibitors?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., Factor Xa’s S1/S4 pockets) .
  • Free-energy perturbation (FEP) : Predicts binding affinity changes upon substituent modification, such as replacing chlorine with methoxy groups .
  • ADMET prediction : SwissADME or QikProp estimates pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What analytical challenges arise in quantifying trace impurities in pyrazole derivatives?

  • HPLC-MS/MS : Detects sub-0.1% impurities (e.g., unreacted diazonium salts) using C18 columns and gradient elution .
  • qNMR with internal standards : 1,3,5-Trimethoxybenzene is used for quantifying low-abundance isomers .
  • Elemental analysis : Validates purity by matching calculated vs. observed C/H/N/F ratios .

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